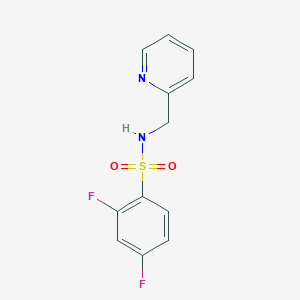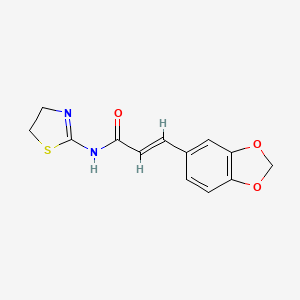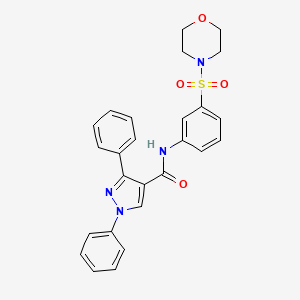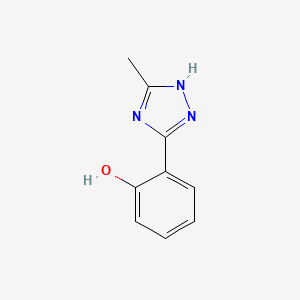![molecular formula C20H22N2O2 B10803032 N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)cyclohexanecarboxamide](/img/structure/B10803032.png)
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-601514 involves the formation of a pyrrolopyrimidine core structure. The key steps include the reaction of 3-aminophenyl with pyrrolo[2,3-d]pyrimidine under specific conditions to yield the desired compound . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of WAY-601514 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent ratios, and reaction times. The final product is purified using techniques such as crystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
WAY-601514 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert WAY-601514 into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
WAY-601514 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of glycogen synthase kinase 3 beta and its effects on various biochemical pathways.
Biology: Employed in research on cell differentiation, particularly in the context of neurogenesis and stem cell research.
Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting glycogen synthase kinase 3 beta
Mechanism of Action
WAY-601514 exerts its effects by inhibiting glycogen synthase kinase 3 beta. This inhibition leads to an increase in the level of β-catenin, a downstream substrate of glycogen synthase kinase 3 beta in the Wnt signaling pathway. The compound binds to glycogen synthase kinase 3 beta with high affinity, preventing its activity and thereby modulating various cellular processes such as cell division, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
BIO (6-bromoindirubin-3’-oxime): Another potent inhibitor of glycogen synthase kinase 3 beta.
CHIR99021: A selective inhibitor of glycogen synthase kinase 3 beta with applications in stem cell research.
SB216763: A glycogen synthase kinase 3 beta inhibitor used in studies of neuroprotection and neurogenesis.
Uniqueness of WAY-601514
WAY-601514 is unique due to its high potency and selectivity for glycogen synthase kinase 3 beta. It has been shown to effectively induce neuronal differentiation in both pluripotent murine embryonal carcinoma cells and embryonic stem cells, making it a valuable tool in neurogenesis research .
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C20H22N2O2/c1-2-22-17-12-11-16(21-19(23)13-7-4-3-5-8-13)14-9-6-10-15(18(14)17)20(22)24/h6,9-13H,2-5,7-8H2,1H3,(H,21,23) |
InChI Key |
DAEWAKHRKCQMAT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4CCCCC4)C=CC=C3C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B10802949.png)
![1-(5-Bromothiophen-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylethanone](/img/structure/B10802951.png)



![2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B10802968.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,2-diphenylacetamide](/img/structure/B10802975.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea](/img/structure/B10802984.png)
![8-(oxolan-2-ylmethylamino)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B10802988.png)

![[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-oxoethyl] 5-nitrofuran-2-carboxylate](/img/structure/B10803005.png)
![4-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]sulfonylmorpholine](/img/structure/B10803007.png)
![N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)thiophene-2-carboxamide](/img/structure/B10803009.png)

